2-amino-N-(3-fluorophenyl)benzamide
CAS No.: 219492-66-7
Cat. No.: VC8256049
Molecular Formula: C13H11FN2O
Molecular Weight: 230.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 219492-66-7 |
---|---|
Molecular Formula | C13H11FN2O |
Molecular Weight | 230.24 g/mol |
IUPAC Name | 2-amino-N-(3-fluorophenyl)benzamide |
Standard InChI | InChI=1S/C13H11FN2O/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,15H2,(H,16,17) |
Standard InChI Key | UUNGQEZMZQDIKE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)N |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)N |
Introduction
2-Amino-N-(3-fluorophenyl)benzamide is a synthetic organic compound belonging to the benzamide class of molecules. It is characterized by its molecular formula, C₁₃H₁₁FN₂O, and molecular weight of 230.24 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.
Synonyms and Identifiers
-
PubChem CID: 6481530
-
CAS Number: 219492-66-7
-
ChEMBL ID: CHEMBL3608693
Biological and Chemical Applications
While specific biological applications of 2-amino-N-(3-fluorophenyl)benzamide are not widely documented, compounds within the benzamide class are often studied for their potential in pharmaceuticals and as intermediates in organic synthesis. The presence of a fluorine atom can enhance certain pharmacokinetic properties, such as stability and bioavailability.
Research Findings and Potential Uses
Research on 2-amino-N-(3-fluorophenyl)benzamide is limited, but its structural features suggest potential applications in medicinal chemistry. The benzamide moiety is a common scaffold in drug design, and fluorination can improve drug-like properties. Further studies are needed to explore its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume